H-D-Phg-otbu hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYKTKOQAVJTOU-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of H-D-Phg-Otbu HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of D-Phenylglycine tert-butyl ester hydrochloride (H-D-Phg-Otbu HCl), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. This document is intended to serve as a technical resource, offering field-proven insights into its characteristics, analytical methodologies, and handling considerations.

Chemical Identity and Structure

This compound is the hydrochloride salt of the tert-butyl ester of D-phenylglycine. The presence of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in multi-step organic syntheses to prevent unwanted reactions. This protection allows for selective modifications at other parts of the molecule.[1]

The chemical structure of this compound is characterized by a chiral center at the alpha-carbon, a phenyl group, an amino group (protonated as the hydrochloride salt), and a tert-butyl ester.

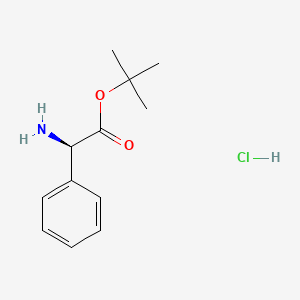

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | D-Phenylglycine tert-butyl ester hydrochloride |

| Synonyms | (R)-tert-Butyl 2-amino-2-phenylacetate hydrochloride, D-Phg-OtBu·HCl |

| Molecular Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 243.73 g/mol |

| CAS Number | 65715-93-7, 256478-95-2 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or solid. | [2] |

| Melting Point | 227-233 °C | [2] |

| Optical Rotation | [α]D²⁰ = -107 ± 2º (c=1 in EtOH) | [2] |

| Solubility | Generally soluble in polar organic solvents like methanol and ethanol.[3] Limited solubility in non-polar organic solvents.[3] | |

| Storage | Recommended storage at 2-8°C. |

Chemical Stability:

The stability of this compound is largely dictated by the tert-butyl ester group. This group is known to be stable under neutral and basic conditions, which is advantageous in synthetic routes where other functional groups need to be manipulated using base-mediated reactions.[4] However, the tert-butyl ester is labile under acidic conditions.[5] The acid-catalyzed hydrolysis proceeds via a mechanism that involves the formation of a stable tert-butyl carbocation.[6] This property is exploited for the deprotection of the carboxylic acid when desired.

The hydrochloride salt form enhances the stability and handling of the compound as a solid, compared to its free base form.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would be:

-

Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm, corresponding to the five protons of the phenyl group.

-

Alpha-Proton (α-H): A singlet or a narrow multiplet for the proton attached to the chiral center.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

tert-Butyl Protons: A sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons.

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the carbon framework. Expected signals include:

-

Carbonyl Carbon (C=O): In the region of 170-175 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (125-140 ppm).

-

Quaternary Carbon of tert-Butyl Group: A signal around 80-85 ppm.

-

Alpha-Carbon (α-C): A signal for the chiral carbon.

-

Methyl Carbons of tert-Butyl Group: A signal around 28 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands would include:

-

N-H Stretching: A broad band in the region of 2800-3000 cm⁻¹ is expected for the ammonium hydrochloride salt.

-

C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C-H Stretching: Aromatic C-H stretching bands may appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be just below 3000 cm⁻¹.

-

C-O Stretching: Bands corresponding to the C-O stretching of the ester group.

-

Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹) characteristic of the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the expected molecular ion would be [M+H]⁺, corresponding to the free base of the compound. The fragmentation pattern would likely involve the loss of the tert-butyl group (as isobutylene) and subsequent fragmentation of the remaining structure.

Synthesis and Purification

The synthesis of this compound typically involves the esterification of D-phenylglycine. A common and effective method is the reaction of D-phenylglycine with a tert-butylating agent in the presence of an acid catalyst.

Experimental Protocol: Esterification of D-Phenylglycine

This protocol is a representative example of how this compound can be synthesized.

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a suspension of D-phenylglycine in a suitable organic solvent such as dichloromethane (DCM), add tert-butanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Stir the mixture at room temperature for an extended period (typically 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Separate the organic layer and extract the aqueous layer with additional portions of DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of D-phenylglycine tert-butyl ester.

-

Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether and add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification:

The primary method for purification of the final product is recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether, to obtain a high-purity crystalline solid.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or in a fume hood.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

-

Peptide Synthesis: It is used to incorporate the D-phenylglycine moiety into peptide chains. The tert-butyl ester protects the C-terminus during peptide coupling reactions, and can be selectively removed at a later stage.

-

Pharmaceutical Synthesis: D-phenylglycine and its derivatives are found in the structure of various bioactive molecules and pharmaceuticals. This compound serves as a key intermediate in the synthesis of these compounds.[1]

-

Asymmetric Synthesis: The chiral nature of this compound makes it a useful starting material in asymmetric synthesis to introduce a specific stereocenter into a target molecule.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined physical and chemical properties. A thorough understanding of its characteristics, including its stability, reactivity, and analytical profile, is crucial for its effective use in research and development. This guide provides a foundational understanding to aid researchers in their synthetic endeavors involving this valuable compound.

References

-

Chem-Impex. D-Phenylglycine tert-butyl ester hydrochloride. [Link]

-

Environmental Toxicology and Chemistry. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. [Link]

-

Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. [Link]

-

Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

-

Environmental Toxicology and Chemistry. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. [Link]

-

Wikipedia. Ester hydrolysis. [Link]

-

RSC Publishing. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

Sources

- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

H-D-Phg-Otbu HCl CAS number and molecular weight.

An In-Depth Technical Guide to H-D-Phg-Otbu HCl: A Chiral Building Block for Advanced Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (D-Phenylglycine tert-butyl ester hydrochloride), a critical chiral building block in modern drug discovery and asymmetric synthesis. We will move beyond simple data recitation to examine the underlying chemical principles that make this compound a preferred reagent for researchers and process chemists. This document is intended for professionals in the fields of pharmaceutical development, medicinal chemistry, and organic synthesis.

Compound Identification and Physicochemical Properties

This compound is the hydrochloride salt of the tert-butyl ester of D-phenylglycine. The "D" designation refers to the stereochemical configuration at the alpha-carbon, which is of paramount importance for its applications in stereoselective synthesis. The tert-butyl ester serves as a bulky, acid-labile protecting group for the carboxylic acid functionality.

Proper identification is crucial for ensuring experimental reproducibility and regulatory compliance. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65715-93-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇NO₂·HCl | [2][4] |

| Molecular Weight | 243.73 g/mol | [1][2][3][4] |

| Synonyms | D-Phg-OtBu·HCl, (R)-tert-Butyl 2-amino-2-phenylacetate HCl | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 227-233 °C | [2] |

| Storage Conditions | Store at -15°C to 8°C | [1][2][4] |

Core Concepts: The Strategic Value of a Protected Chiral Amino Acid

The utility of this compound stems from the strategic combination of its three core components: the D-phenylglycine backbone, the free amine, and the tert-butyl (Otbu) ester protecting group.

-

The Chiral Phenylglycine Core : Phenylglycine is a non-proteinogenic amino acid. Its rigid phenyl side chain is a common motif in biologically active molecules. The specific 'D' chirality is essential for creating compounds with precise three-dimensional structures required for selective interaction with biological targets like enzymes and receptors.[2] Using an enantiomerically pure starting material like this compound allows chemists to avoid costly and often inefficient chiral separation steps later in a synthetic sequence.[2]

-

The Nucleophilic Amine : The free primary amine (as its hydrochloride salt) is the reactive handle for synthetic elaboration. It readily participates in nucleophilic reactions, most commonly amide bond formation (peptide coupling), allowing it to be incorporated into larger molecular frameworks.

-

The Tert-Butyl (Otbu) Ester Protecting Group : The carboxylic acid is temporarily masked as a tert-butyl ester. This group is specifically chosen for its unique stability and removal characteristics.

-

Stability : It is robust and stable to a wide range of reaction conditions, particularly basic and nucleophilic environments, which are common in peptide synthesis. This prevents unwanted side reactions at the carboxyl group.

-

Orthogonal Removal : The Otbu group is selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). This "orthogonality" is a cornerstone of modern protecting group strategy, as it allows for the deprotection of the carboxylic acid without disturbing other common protecting groups (like Boc or Fmoc on nitrogen), giving the chemist precise control over the synthetic route.

-

This combination of a defined stereocenter and a robust, orthogonally-cleavable protecting group makes this compound an efficient and versatile building block.[2][5]

Key Applications in Drug Discovery and Asymmetric Synthesis

This compound is not merely a laboratory chemical; it is a key intermediate in the synthesis of complex molecules with therapeutic potential.

3.1. Pharmaceutical Intermediate This compound is a fundamental building block for creating biologically active molecules.[2] Its stability and reactivity are well-suited for both laboratory-scale research and industrial production.[2]

-

Respiratory Disease Research : It has been utilized in the discovery of dual-pharmacology molecules that act as both muscarinic M3 receptor antagonists and phosphodiesterase 4 (PDE4) inhibitors, a therapeutic strategy for treating Chronic Obstructive Pulmonary Disease (COPD).[1]

-

Oncology : Researchers have incorporated phenylglycine derivatives into novel morpholin-2-ones and pyran-2-ones, which have been evaluated as antineoplastic agents against prostate cancer cell lines.[1]

3.2. Asymmetric Synthesis The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis beyond direct incorporation into a drug candidate. It is employed in the production of chiral catalysts and ligands that can, in turn, be used to control the stereochemical outcome of other reactions.[2] This allows for the creation of specific enantiomers of different compounds, which is critical as different enantiomers of a drug can have vastly different efficacy and safety profiles.[2]

Experimental Protocol: Amide Bond Formation

The most common application of this compound is its use in peptide coupling reactions. The following is a representative, self-validating protocol for coupling this amino acid ester to an N-protected amino acid.

Objective: To couple N-Boc-L-Alanine with this compound to form the dipeptide Boc-Ala-D-Phg-Otbu.

Materials:

-

N-Boc-L-Alanine

-

This compound (FW: 243.73 g/mol )

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reagent Preparation (Stoichiometry is Key):

-

In a round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.

-

Causality: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid of Boc-L-Alanine, forming a reactive ester intermediate that is less prone to racemization compared to other activators.

-

-

Neutralization of the Amine Salt:

-

In a separate flask, suspend this compound (1.05 eq) in anhydrous DCM.

-

Add DIPEA (2.5 eq) to the suspension and stir for 10-15 minutes at room temperature.

-

Causality: this compound is a salt. The amine must be deprotonated to its free, nucleophilic form to react. DIPEA is a bulky, non-nucleophilic organic base that effectively neutralizes the HCl without competing in the coupling reaction. A slight excess of the amine component ensures the complete consumption of the more valuable activated acid.

-

-

The Coupling Reaction:

-

Slowly add the activated Boc-L-Alanine/HATU solution from Step 1 to the free amine solution from Step 2.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Causality: The free amine of D-Phg-Otbu attacks the activated carboxyl group, displacing the HATU byproduct to form a stable amide bond.

-

-

Work-up and Purification (Self-Validation):

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, higher-running spot indicates product formation.

-

Once complete, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and finally brine (to aid phase separation).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: This aqueous work-up is a self-validating system. Each wash is designed to remove specific impurities (unreacted starting materials, coupling reagents, and base), simplifying the final purification.

-

-

Final Purification:

-

Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure dipeptide product.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the peptide coupling protocol described above.

Caption: Workflow for dipeptide synthesis using this compound.

Conclusion and Future Outlook

This compound is a high-value chemical tool whose utility is defined by its stereochemical purity and the strategic implementation of an acid-labile protecting group. It provides a reliable and efficient route for incorporating the D-phenylglycine moiety into complex molecules, making it indispensable in the development of novel pharmaceuticals and the advancement of asymmetric synthesis. As drug design continues to trend towards greater structural complexity and stereochemical precision, the demand for such well-designed, enantiomerically pure building blocks will undoubtedly continue to grow.

References

-

LookChem. Cas 65715-93-7, this compound. [Link]

-

Luminix Health. D-Phenylglycine tert-butyl ester hydroch. [Link]

-

Carl ROTH. D-Phenylglycine tert-butyl ester hydrochloride, 5 g, CAS No. 65715-93-7. [Link]

-

IndiaMART. H-PHG- OTBU HCL. [Link]

Sources

The Fulcrum of Chirality: Phenylglycine's Pivotal Role in Modern Asymmetric Synthesis

An In-Depth Technical Guide

Abstract

Chiral phenylglycine, a non-proteinogenic α-amino acid, has emerged as a cornerstone in the field of asymmetric synthesis due to its structural rigidity, commercial availability, and versatile reactivity.[1][2] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the multifaceted applications of (R)- and (S)-phenylglycine. Moving beyond a mere catalog of reactions, this paper delves into the mechanistic underpinnings and strategic considerations that make phenylglycine an indispensable tool. We will examine its primary roles as a robust chiral auxiliary, a foundational chiral building block for complex pharmaceuticals, a classical resolving agent, and a precursor to sophisticated chiral ligands for catalysis, supported by field-proven protocols and mechanistic diagrams.

Introduction: The Unique Stature of a Non-Proteinogenic Amino Acid

In the vast chiral pool available to synthetic chemists, phenylglycine (2-amino-2-phenylacetic acid) occupies a unique position.[2] Unlike its proteinogenic cousin, phenylalanine, the aromatic side chain in phenylglycine is directly attached to the α-carbon.[3] This seemingly subtle distinction imparts significant conformational rigidity, which is paramount for effective stereochemical control in chemical transformations.[3] The absence of the flexible β-methylene spacer means that the bulky phenyl group exerts a more direct and predictable steric influence on the stereocenter, a feature masterfully exploited in asymmetric synthesis.[3]

Phenylglycine's utility is further amplified by its ready availability on an industrial scale, often as a byproduct of the enzymatic synthesis of β-lactam antibiotics.[4] This accessibility makes it a cost-effective choice for stoichiometric applications, such as in its role as a chiral auxiliary.[4] This guide will dissect the key applications that have cemented phenylglycine's status as a "workhorse" molecule in the synthesis of enantiomerically pure compounds.

Figure 1: The Four Major Roles of Chiral Phenylglycine in Asymmetric Synthesis.

The Workhorse Application: Phenylglycine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a stereoselective reaction.[5] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered. Phenylglycine and its derivatives, particularly (R)-phenylglycine amide, are exemplary auxiliaries due to their high diastereoselective control, crystallinity of intermediates, and straightforward removal.[4]

Dominating the Strecker Synthesis: A Case Study in Crystallization-Induced Asymmetric Transformation

The Strecker synthesis is a cornerstone method for producing α-amino acids from aldehydes, but its traditional form yields a racemic mixture.[4] The use of (R)-phenylglycine amide as a chiral auxiliary dramatically transforms this process into a highly efficient asymmetric synthesis.[4][6]

The key to its success lies in a powerful phenomenon known as a crystallization-induced asymmetric transformation .[4][7][8] In this process, the initially formed α-amino nitrile product is a mixture of two diastereomers. However, these diastereomers can epimerize in solution via a reversible imine formation. One diastereomer is significantly less soluble and selectively crystallizes out of the reaction mixture. According to Le Châtelier's principle, the equilibrium continuously shifts to replenish the crystallizing diastereomer, ultimately converting the entire mixture into a single, solid, diastereomerically pure product.[4]

This approach is exceptionally powerful as it circumvents the need for chromatographic purification of diastereomers and pushes the theoretical yield of the desired stereoisomer toward 100%.[4]

Figure 2: Workflow of Crystallization-Induced Asymmetric Transformation in Strecker Synthesis.

Table 1: Diastereoselective Strecker Synthesis using (R)-Phenylglycine Amide [4][6]

| Aldehyde (R-CHO) | Product (α-Amino Acid) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Pivaldehyde | (S)-tert-Leucine | 76-93 | >99:1 |

| 3,4-Dimethoxyphenylacetone | (S)-α-Methyl-DOPA | 85 | >99:1 |

Controlling Stereochemistry in β-Lactam Synthesis

(R)-Phenylglycine is also a powerful chiral auxiliary in the synthesis of β-lactams (2-azetidinones), which form the core of many critical antibiotics.[9] In the ester enolate-imine condensation reaction, an imine derived from (R)-phenylglycine methyl ester can be used to control the stereochemistry of the C-C bond formation. The phenylglycine auxiliary directs the approach of the enolate, leading to the formation of the β-lactam with high diastereoselectivity.[9][10] This strategy ensures that the two new stereogenic centers in the β-lactam ring are formed with the correct relative and absolute stereochemistry.[10]

The Foundation: Phenylglycine as a Chiral Building Block

Beyond its temporary role as an auxiliary, phenylglycine is frequently used as a chiral synthon, where its core structure is permanently incorporated into the final target molecule.[1][11] This is particularly prevalent in the pharmaceutical industry.

Synthesis of β-Lactam Antibiotics

The most significant industrial application of chiral phenylglycine is in the synthesis of semi-synthetic penicillins and cephalosporins.[12][13][14] The side chains of blockbuster antibiotics such as ampicillin, amoxicillin, and cefalexin are derived from D-phenylglycine.[12][13] The specific stereochemistry of the phenylglycine unit is essential for the biological activity of these drugs, highlighting the importance of enantiomerically pure starting materials.[13]

Incorporation into Modern Therapeutics

The structural and conformational constraints imposed by phenylglycine make it an attractive building block for a new generation of drugs.[3] It is used in the synthesis of various bioactive molecules, including:

-

Alzheimer's Disease Inhibitors: Used in the synthesis of γ-secretase inhibitors like DAPT.[14]

-

Peptidomimetics: Its rigid structure helps to constrain peptides into bioactive conformations, enhancing their stability and efficacy.[1]

Phenylglycine Derivatives in Asymmetric Catalysis

While less common than its use as an auxiliary, derivatives of phenylglycine can be fashioned into effective chiral ligands for transition-metal-catalyzed reactions.[16] The principle involves coordinating the chiral ligand to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively.

Recently, self-assembled chiral nanoribbons formed from phenylglycine amphiphiles and metal ions have been shown to act as efficient "supramolecular nanozymes."[17] These structures exhibit peroxidase-like activity and can catalyze oxidation reactions with significant enantioselectivity, demonstrating an innovative application of phenylglycine's chirality in catalysis.[17]

Detailed Experimental Protocol: Asymmetric Synthesis of (S)-tert-Leucine

This protocol is adapted from the highly successful diastereoselective Strecker synthesis employing a crystallization-induced asymmetric transformation.[4][6][7]

Objective: To synthesize enantiomerically pure (S)-tert-leucine using (R)-phenylglycine amide as a chiral auxiliary.

Materials:

-

(R)-phenylglycine amide

-

Pivaldehyde (2,2-dimethylpropanal)

-

Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Acetic Acid (glacial)

-

Methanol (MeOH)

-

Water (deionized)

-

6 M Hydrochloric Acid (HCl)

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

Step 1: One-Pot Asymmetric Strecker Reaction

-

To a stirred solution of (R)-phenylglycine amide (1.0 eq) in a mixture of water and methanol at 0 °C, add sodium cyanide (1.05 eq). (CAUTION: Perform in a well-ventilated fume hood. Cyanide is lethal).

-

Slowly add a solution of pivaldehyde (1.0 eq) and acetic acid (1.1 eq) dropwise over 30 minutes, maintaining the temperature between 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. A thick white precipitate will form.

-

Causality: The in-situ formation of HCN reacts with the imine formed from pivaldehyde and the chiral auxiliary. The resulting diastereomeric α-amino nitriles equilibrate in solution, while the desired (R,S)-diastereomer, being less soluble, selectively crystallizes, driving the reaction to completion with high diastereoselectivity.[4]

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the diastereomerically pure α-amino nitrile. Typical Yield: 76-93%; dr > 99:1 .[4][6]

Step 2: Reductive Removal of the Chiral Auxiliary

-

Suspend the α-amino nitrile (1.0 eq) in methanol.

-

Add Pd/C (5 mol%) catalyst.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.

-

Causality: Catalytic hydrogenolysis cleaves the benzylic C-N bond of the phenylglycine auxiliary, reducing it to toluene and leaving the desired aminonitrile intermediate. This method is effective and clean.[4]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

-

Add 6 M HCl to the crude product from Step 2.

-

Heat the mixture at reflux (approx. 100 °C) for 12-24 hours.

-

Causality: The strong acidic conditions hydrolyze both the nitrile and the amide functionalities to the corresponding carboxylic acid, yielding the final amino acid hydrochloride salt.[4]

-

Cool the reaction mixture and concentrate under reduced pressure. The resulting solid can be purified by recrystallization to afford (S)-tert-leucine hydrochloride. Typical Yield for 3 steps: ~73%; ee > 98% .[4][6]

Conclusion

Chiral phenylglycine stands as a testament to the power of a single, well-placed stereocenter. Its rigid framework and commercial availability have made it a profoundly enabling tool for synthetic chemists. From its dominant role as a recyclable chiral auxiliary that leverages crystallization phenomena for near-perfect stereocontrol, to its foundational status as a building block in life-saving antibiotics and complex therapeutics, phenylglycine consistently provides reliable and elegant solutions to the challenges of asymmetric synthesis. As chemists continue to innovate, the applications for this versatile chiral fulcrum will undoubtedly continue to expand, reinforcing its essential position in the synthesis of the chiral molecules that shape our world.

References

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]

-

van Maanen, H. L., et al. (n.d.). (R)-2-Phenylglycine as a Chiral Auxiliary in the Asymmetric Synthesis of 2-Azetidinones. DSpace@Utrecht University. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). L-Phenylglycine CAS 2935-35-5: A Key Chiral Intermediate for Antibiotics and Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. [Link]

-

Li, J., et al. (2018). Phenylglycine amphiphile-metal ion chiral supramolecular nanozymes for enantioselective catalysis. Chemical Communications. [Link]

-

Fengchen Group Co., Ltd. (n.d.). L-Phenylglycine BP EP USP CAS 2935-35-5 Manufacturers and Suppliers. Fengchen Group. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Figshare. [Link]

-

Batt, Russell D., and Jean M. Lofroth. (1983). A Study on Amino Acids: Synthesis of Alpha-Aminophenylacetic Acid (Phenylglycine) and Determination of its Isoelectric Point. Journal of Chemical Education. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing L-Phenylglycine (CAS 2935-35-5): A Guide for API Manufacturers. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Belokon, Y. N., et al. (2015). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. National Institutes of Health. [Link]

-

Liu, J., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. [Link]

-

Udvarhelyi, P. M., and Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. PubMed. [Link]

-

Zhang, Y., et al. (2016). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. ResearchGate. [Link]

-

LibreTexts. (2015). Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. [Link]

-

van Maanen, H. L., et al. (n.d.). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]

-

Thiemann, T., and F. F. G. de la Fuente. (2020). A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen. MDPI. [Link]

-

Wang, J., et al. (2014). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]

-

Spino, C., et al. (2004). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

-

Al-Zoubi, M. S., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]

-

Wikipedia. (n.d.). Phenylglycine. Wikipedia. [Link]

-

Schöllkopf, U., et al. (1995). Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. kchem.org. [Link]

-

Cativiela, C., and M. D. Díaz-de-Villegas. (2000). Asymmetric synthesis of arylglycines. Chemical Reviews. [Link]

-

Fasel, R., et al. (2012). Phenylglycine shows a strong chiral preference in its interaction with chemisorbed adenine. ResearchGate. [Link]

-

Pfaltz, A., and W. J. Drury III. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. PNAS. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

Kulik, A., et al. (2020). Genetic engineering approaches for the fermentative production of phenylglycines. PMC. [Link]

-

Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Asymmetric induction. Wikipedia. [Link]

-

Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]

-

Li, Q., et al. (2024). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. PMC. [Link]

-

d'Angelo, J., et al. (1996). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. [Link]

-

Tarasava, D., et al. (2021). Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ADDI. [Link]

-

Belokon, Y. N., et al. (2018). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. NLM Dataset Catalog. [Link]

-

Tang, B., and J. S. Lee. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed. [Link]

-

Branchadell, V., et al. (2007). A Model for Double Asymmetric Induction in the Stereocontrolled Reduction of Glycosyl α-Ketoesters with Oxazaborolidines. ResearchGate. [Link]

-

Schöllkopf, U., et al. (1995). ChemInform Abstract: Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. ResearchGate. [Link]

-

Zhang, X., et al. (2024). Multiscale calculations reveal new insights into the reaction mechanism between KRASG12C and α, β-unsaturated carbonyl of covalent inhibitors. National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Phenylglycine - Wikipedia [en.wikipedia.org]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acs.figshare.com [acs.figshare.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. scispace.com [scispace.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Genetic engineering approaches for the fermentative production of phenylglycines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenylglycine amphiphile-metal ion chiral supramolecular nanozymes for enantioselective catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of H-D-Phg-Otbu HCl in the Synthesis of β-Lactam Antibiotics

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the strategic use of D-α-Phenylglycine tert-butyl ester hydrochloride (H-D-Phg-Otbu HCl) in the synthesis of semi-synthetic β-lactam antibiotics, such as ampicillin. It is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction: The Enduring Legacy of β-Lactams and the Quest for Synthetic Efficiency

β-Lactam antibiotics, including penicillins and cephalosporins, represent a cornerstone of modern medicine. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential enzymes for creating the protective peptidoglycan layer.[1] This disruption leads to cell lysis and a bactericidal effect. The core of their activity lies in the strained four-membered β-lactam ring.

The development of semi-synthetic β-lactams, such as ampicillin, broadened the spectrum of activity against various pathogens. These life-saving drugs are produced by acylating the 6-aminopenicillanic acid (6-APA) nucleus with a specific side chain.[2] The nature of this side chain is critical in defining the antibiotic's properties. D-phenylglycine is the key side chain for ampicillin.

Historically, the synthesis of these antibiotics involved purely chemical methods that often required harsh conditions, including very low temperatures and the use of toxic organic solvents, as well as complex protection and deprotection steps for reactive functional groups.[3] The advent of chemoenzymatic methods, particularly using Penicillin G Acylase (PGA), has marked a significant advancement towards greener, more efficient, and highly selective manufacturing processes.[4] This guide focuses on a key reagent in this advanced synthesis: this compound.

This compound: A Strategically Designed Acyl Donor

This compound is the hydrochloride salt of the tert-butyl ester of D-phenylglycine. Each component of this molecule is deliberately chosen to optimize the synthesis of β-lactams.

The D-Phenylglycine (Phg) Moiety

The D-phenylglycine side chain is fundamental to the biological activity of ampicillin and related antibiotics. It confers stability in acidic environments, allowing for oral administration, and expands the antibacterial spectrum.

The Tert-Butyl (Otbu) Ester: A Critical Protecting and Activating Group

In the synthesis of the amide bond between the D-phenylglycine side chain and the 6-APA nucleus, the carboxylic acid group of the phenylglycine must be addressed. In enzymatic synthesis, this is achieved by using an ester, which "activates" the acyl group for transfer by the enzyme. The tert-butyl ester offers several advantages:

-

Steric Hindrance: The bulky tert-butyl group can influence the selectivity of the enzymatic reaction. While detailed kinetic comparisons are sparse in publicly available literature, the choice of ester can impact the ratio of synthesis to hydrolysis (S/H ratio), a critical parameter for yield.

-

Stability and Controlled Deprotection: The tert-butyl ester is stable under a wide range of conditions but can be selectively removed under specific acidic conditions, often with trifluoroacetic acid (TFA), after the core β-lactam structure is formed. This orthogonality is a key principle in multi-step organic synthesis.

The Hydrochloride (HCl) Salt: Ensuring Stability and Usability

Amino acid esters are often supplied as hydrochloride salts for several practical reasons:

-

Enhanced Stability: The salt form protects the ester from degradation and hydrolysis, extending its shelf life.

-

Improved Solubility: Hydrochloride salts generally exhibit better solubility in aqueous media, which is advantageous for enzymatic reactions that are often conducted in buffered aqueous solutions.

The Chemoenzymatic Synthesis of Ampicillin: A Step-by-Step Analysis

The synthesis of ampicillin using this compound and 6-APA, catalyzed by Penicillin G Acylase (PGA), is a kinetically controlled process. This means the reaction is driven by the relative rates of competing reactions rather than thermodynamic equilibrium.

The core of the process involves two competing nucleophilic attacks on an acyl-enzyme intermediate: one by the desired β-lactam nucleus (6-APA) leading to synthesis, and the other by water, leading to hydrolysis of the acyl donor.

Reaction Mechanism

The enzymatic synthesis proceeds via a two-step mechanism:

-

Acylation: The esterified D-phenylglycine (H-D-Phg-Otbu) binds to the active site of the PGA enzyme. The catalytic serine residue in the enzyme attacks the carbonyl carbon of the ester, forming a covalent acyl-enzyme intermediate and releasing tert-butanol.

-

Deacylation (Nucleophilic Attack):

-

Synthesis Pathway: The amino group of 6-APA acts as a nucleophile, attacking the acyl-enzyme intermediate. This forms the desired amide bond, yielding ampicillin tert-butyl ester and regenerating the free enzyme.

-

Hydrolysis Pathway: A water molecule attacks the acyl-enzyme intermediate, hydrolyzing it to D-phenylglycine and regenerating the free enzyme. This is an undesired side reaction that reduces the overall yield.

-

Maximizing the synthesis pathway over the hydrolysis pathway is the primary goal for optimizing the reaction conditions.

Caption: Kinetically controlled enzymatic synthesis of ampicillin tert-butyl ester.

Experimental Protocol (Adapted from Methyl Ester Synthesis)

Materials:

-

Immobilized Penicillin G Acylase (PGA) from E. coli

-

6-Aminopenicillanic acid (6-APA)

-

D-α-Phenylglycine tert-butyl ester hydrochloride (this compound)

-

Phosphate Buffer (e.g., 0.1 M)

-

Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

-

Reactor Setup: A temperature-controlled batch reactor with a pH stat and overhead stirrer is required.

-

Reaction Medium Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer) and adjust the pH to the optimal range for PGA, typically between 6.0 and 7.0.

-

Substrate Addition:

-

Suspend 6-APA in the buffer.

-

Dissolve this compound in the buffer. The molar ratio of the acyl donor (H-D-Phg-Otbu) to the β-lactam nucleus (6-APA) is a critical parameter to optimize, with ratios of acyl donor to nucleus often ranging from 2:1 to 4:1 to favor the synthesis reaction.[3]

-

-

Enzyme Addition: Add the immobilized PGA to the reaction mixture to initiate the synthesis. The enzyme loading is another key parameter for optimization.

-

Reaction Monitoring: Maintain a constant temperature (typically 25-35°C) and pH. The reaction progress can be monitored by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of the reactant and product.

-

Reaction Termination: The reaction is typically stopped when the maximum concentration of the product is reached, after which the rate of product hydrolysis may become significant.

-

Product Isolation: The immobilized enzyme is recovered by filtration. The product, ampicillin tert-butyl ester, can then be isolated from the reaction mixture.

Deprotection of the Tert-Butyl Ester

The final step is the removal of the tert-butyl protecting group to yield the active ampicillin. This is typically achieved under acidic conditions.

Procedure:

-

Dissolve the isolated ampicillin tert-butyl ester in a suitable solvent.

-

Treat the solution with a strong acid, such as trifluoroacetic acid (TFA). The reaction proceeds via the formation of a stable tert-butyl cation, which is then quenched, often forming isobutylene gas.

-

After the reaction is complete, the acid is removed, and the final ampicillin product is isolated and purified.

Caption: General workflow for the deprotection of the tert-butyl ester.

Data Presentation and Optimization Parameters

The efficiency of the enzymatic synthesis is determined by several factors that must be carefully optimized. The table below summarizes key parameters and typical ranges found in the literature for ampicillin synthesis using PGA, primarily with the methyl ester as a proxy.

| Parameter | Typical Range/Value | Rationale and Impact on Yield |

| pH | 6.0 - 7.0 | Affects the ionization state of the enzyme's active site and substrates. The optimal pH balances enzyme activity and stability.[3] |

| Temperature | 25 - 35°C | Higher temperatures increase reaction rates but can lead to enzyme denaturation and decreased stability.[4] |

| Substrate Ratio | (Acyl Donor:Nucleus) 2:1 to 4:1 | A higher concentration of the acyl donor can drive the reaction towards synthesis, improving the S/H ratio.[3] |

| Enzyme Loading | Varies | Higher enzyme concentration increases the reaction rate but also increases costs. Must be optimized for process economics. |

| Buffer Concentration | 50 - 200 mM | Maintains a stable pH throughout the reaction, which is crucial as the hydrolysis of the ester produces acid. |

Note: The optimal conditions for this compound may vary slightly from those established for D-phenylglycine methyl ester due to differences in solubility, stability, and interaction with the enzyme. Experimental validation is essential.

Conclusion: A Key Enabler for Modern Antibiotic Synthesis

This compound is a highly specialized and effective reagent for the synthesis of semi-synthetic β-lactam antibiotics. The use of the tert-butyl ester as a protecting and activating group, combined with the stability and solubility advantages of the hydrochloride salt form, makes it a valuable component in modern chemoenzymatic manufacturing processes. By leveraging the high selectivity of enzymes like Penicillin G Acylase, the use of such well-designed synthons enables the production of essential medicines like ampicillin through more efficient, sustainable, and environmentally friendly methods compared to traditional chemical routes. Further research into the specific kinetics of different ester derivatives will continue to refine and optimize these critical industrial processes.

References

-

Atyabi, S. M., Gigloo, S. H., Salimi, M., Momen, S. B., Akbarzadeh, A., & Nrouzian, D. (2012). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. Biosciences Biotechnology Research Asia, 9(2). [Link]

-

Blum, J. K., Show-Ribprey, P., & Woodyer, R. D. (2014). Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. ChemCatChem, 6(5), 1349-1353. [Link]

-

Abedi, D., Fazeli, M. R., & Jafarian, A. (2004). Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase. Iranian Journal of Pharmaceutical Research, 3, 159-164. [Link]

- Stolk, D. J., & Vroom, E. (2000). Process for the preparation of ampicillin.

Sources

- 1. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7029885B2 - Process for the preparation of ampicillin - Google Patents [patents.google.com]

- 3. brieflands.com [brieflands.com]

- 4. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

A Technical Guide to Leveraging D-Phenylglycine Tert-Butyl Ester Hydrochloride in Neuroscience Drug Discovery

This guide provides an in-depth exploration of D-Phenylglycine tert-butyl ester hydrochloride as a pivotal starting material for the synthesis of novel neuroactive compounds. Intended for researchers, medicinal chemists, and pharmacologists, this document will delve into the rationale behind its use, synthetic strategies, and the subsequent characterization of its derivatives in relevant neuroscience models. We will move beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a thorough understanding of how to unlock the potential of this versatile chemical scaffold.

Introduction: The Strategic Value of the Phenylglycine Moiety in CNS Drug Design

The phenylglycine scaffold is a privileged structure in neuroscience research, primarily due to its structural resemblance to endogenous amino acid neurotransmitters. This similarity allows for the design of molecules that can interact with a variety of central nervous system (CNS) targets. D-Phenylglycine tert-butyl ester hydrochloride serves as a stable, reactive, and chiral building block for the synthesis of these neurologically active agents[1]. Its derivatives have been investigated for their potential to modulate key neurotransmitter systems, contributing to the development of therapies for a range of neurological disorders[2].

The tert-butyl ester and hydrochloride salt forms of D-phenylglycine offer distinct advantages for medicinal chemists. The tert-butyl ester provides a bulky protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during synthesis and enhancing solubility in organic solvents[3][4]. The hydrochloride salt improves the stability and handling of the amino group[5]. This combination of features makes D-Phenylglycine tert-butyl ester hydrochloride an ideal starting point for the construction of diverse chemical libraries targeting CNS receptors.

From Starting Material to Neuroactive Probes: Synthetic Pathways and Strategies

The journey from D-Phenylglycine tert-butyl ester hydrochloride to a novel neuroactive compound involves a series of strategic synthetic transformations. The initial step typically involves the deprotection of the amine from its hydrochloride salt, often by treatment with a mild base, followed by coupling with a molecule of interest. A common subsequent step is the removal of the tert-butyl ester to liberate the carboxylic acid, which can then be further modified.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for creating a library of neuroactive phenylglycinamide derivatives from D-Phenylglycine tert-butyl ester hydrochloride.

Figure 1: Generalized synthetic workflow for the derivatization of D-Phenylglycine tert-butyl ester hydrochloride.

This modular approach allows for the systematic exploration of the chemical space around the phenylglycine core, enabling the generation of compounds with diverse pharmacological profiles.

Phenylglycine Derivatives as Modulators of Excitatory Neurotransmission

A significant body of research has focused on the development of phenylglycine derivatives as modulators of glutamate receptors, the primary mediators of excitatory neurotransmission in the CNS. Dysregulation of glutamatergic signaling is implicated in a wide range of neurological and psychiatric disorders, making these receptors attractive therapeutic targets.

Targeting NMDA Receptors

Phenylglycine and phenylalanine derivatives have been explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor[6]. Overactivation of NMDA receptors is a key mechanism of excitotoxicity, a process that contributes to neuronal damage in conditions such as stroke and traumatic brain injury. By incorporating the phenylglycine scaffold into novel molecules, researchers can develop antagonists that block the glutamate binding site on the NMDA receptor, thereby preventing excessive calcium influx and subsequent neuronal death.

Furthermore, some phenylglycine analogs have been shown to inhibit the neutral amino acid transporters ASCT1 and ASCT2. These transporters regulate the extracellular concentration of D-serine, a co-agonist at the NMDA receptor. By inhibiting these transporters, phenylglycine derivatives can elevate synaptic D-serine levels, thereby enhancing NMDA receptor-mediated long-term potentiation (LTP), a cellular correlate of learning and memory[7]. This dual mechanism of action highlights the versatility of the phenylglycine scaffold in modulating NMDA receptor function.

Modulation of AMPA and Metabotropic Glutamate Receptors

Beyond NMDA receptors, phenylglycine derivatives have been instrumental in developing antagonists for metabotropic glutamate receptors (mGluRs)[8][9][10][11]. These G-protein coupled receptors play a crucial role in modulating synaptic plasticity and neuronal excitability. The development of selective mGluR antagonists based on the phenylglycine structure has provided invaluable tools for dissecting the physiological roles of these receptors[8].

Phenylglycinamides: A Case Study in Anticonvulsant Drug Discovery

A compelling example of the application of D-Phenylglycine tert-butyl ester hydrochloride in neuroscience is the development of novel phenylglycinamide derivatives with broad-spectrum anticonvulsant activity[2]. By combining the phenylglycine scaffold with structural fragments of known TRPV1 antagonists, researchers have created hybrid molecules with a multi-target mechanism of action[2]. These compounds not only demonstrate efficacy in preclinical models of epilepsy but also show potential for the treatment of neuropathic pain[2].

In Vivo Efficacy of Phenylglycinamide Derivatives

The anticonvulsant properties of these novel phenylglycinamides have been evaluated in well-established rodent models of epilepsy, such as the maximal electroshock (MES) test and the 6 Hz seizure model. The data below summarizes the in vivo efficacy of two lead compounds from a recent study.

| Compound | MES (ED₅₀ mg/kg) | 6 Hz (32 mA) (ED₅₀ mg/kg) | 6 Hz (44 mA) (ED₅₀ mg/kg) |

| Compound 53 | 89.7 | 29.9 | 68.0 |

| Compound 60 | 73.6 | 24.6 | 56.3 |

| Data adapted from a study on new phenylglycinamide derivatives as broad-spectrum anticonvulsants[2]. |

These results demonstrate the potent in vivo activity of these compounds and highlight the potential of D-phenylglycine-derived molecules in the development of new antiepileptic drugs.

Proposed Multi-Target Mechanism of Action

The anticonvulsant and analgesic effects of these phenylglycinamides are thought to arise from their interaction with multiple CNS targets. In addition to their activity at TRPV1 channels, these compounds have been shown to inhibit voltage-gated sodium and calcium channels[2]. This multi-target engagement is a desirable characteristic for drugs aimed at complex neurological disorders like epilepsy, where multiple pathological mechanisms are at play.

Figure 2: Proposed multi-target mechanism of action for neuroactive phenylglycinamide derivatives.

Experimental Protocols: A Framework for Investigation

The successful application of D-Phenylglycine tert-butyl ester hydrochloride in a research program requires robust and well-validated experimental protocols. The following sections outline key methodologies for the synthesis and evaluation of its neuroactive derivatives.

Synthesis and Characterization of Phenylglycinamide Derivatives

Objective: To synthesize a novel phenylglycinamide derivative from D-Phenylglycine tert-butyl ester hydrochloride and characterize its chemical properties.

Step-by-Step Methodology:

-

Neutralization of the Starting Material: Dissolve D-Phenylglycine tert-butyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane). Add a mild base (e.g., triethylamine) dropwise at 0°C to neutralize the hydrochloride salt and obtain the free amine.

-

Amide Coupling: To the solution of the free amine, add the desired carboxylic acid and a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)). Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated byproducts. Wash the organic layer with aqueous solutions to remove unreacted starting materials and coupling reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection (Optional): If the final compound requires a free carboxylic acid, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid (e.g., trifluoroacetic acid) to remove the tert-butyl ester protecting group.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Assess purity using high-performance liquid chromatography (HPLC).

In Vitro Electrophysiological Characterization

Objective: To assess the effect of a novel phenylglycinamide derivative on neuronal excitability using whole-cell patch-clamp electrophysiology.

Step-by-Step Methodology:

-

Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line on glass coverslips.

-

Patch-Clamp Recording: Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

-

Establish Whole-Cell Configuration: Using a glass micropipette filled with an internal solution, form a gigaseal with the membrane of a neuron. Apply gentle suction to rupture the membrane and establish the whole-cell recording configuration.

-

Data Acquisition: Record voltage-gated sodium and calcium currents in voltage-clamp mode. Apply a series of depolarizing voltage steps from a holding potential to elicit the currents.

-

Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the test compound at various concentrations.

-

Data Analysis: Measure the peak amplitude of the sodium and calcium currents before and after compound application. Plot the percentage of inhibition as a function of compound concentration to determine the IC₅₀ value.

In Vivo Behavioral Assessment in Rodent Models

Objective: To evaluate the anticonvulsant efficacy of a novel phenylglycinamide derivative in the 6 Hz seizure model in mice.

Step-by-Step Methodology:

-

Animals: Use adult male mice of a suitable strain. Acclimatize the animals to the testing environment before the experiment.

-

Compound Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

-

Seizure Induction: At a predetermined time after compound administration (to coincide with peak plasma and brain levels), induce seizures by delivering a 6 Hz electrical stimulus through corneal electrodes.

-

Behavioral Observation: Immediately after the stimulus, observe the mice for the presence or absence of seizure activity, characterized by a stereotyped "stunned" posture with forelimb clonus and hindlimb extension.

-

Data Analysis: Determine the percentage of animals protected from seizures at each dose of the test compound. Calculate the median effective dose (ED₅₀) using probit analysis.

Conclusion and Future Directions

D-Phenylglycine tert-butyl ester hydrochloride is a valuable and versatile starting material for the synthesis of novel neuroactive compounds. Its utility is particularly evident in the development of modulators of excitatory neurotransmission and compounds with multi-target engagement for the treatment of complex neurological disorders such as epilepsy. The modular nature of its derivatization allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of next-generation CNS therapeutics.

Future research in this area should continue to explore the vast chemical space accessible from this starting material. The synthesis of focused libraries of phenylglycine derivatives and their screening against a broad panel of CNS targets will likely uncover novel leads for a variety of neurological and psychiatric conditions. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation from the laboratory to the clinic.

References

-

Wawer, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(15), 4811. [Link]

-

Brown, J. W., et al. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology, 126, 70-83. [Link]

-

Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies (4th ed.). National Center for Biotechnology Information. [Link]

-

Kravchenko, M. A., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Pharmaceuticals, 15(9), 1104. [Link]

-

Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. [Link]

-

Ahmed, S., et al. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. ResearchGate. [Link]

-

Vasilev, D. S., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules, 28(12), 4791. [Link]

- Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.

-

Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. (2022). ACS Chemical Neuroscience, 13(21), 3047-3066. [Link]

-

Birse, E. F., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488. [Link]

-

Sewald, N., & Jakubke, H. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances, 5(55), 44031-44046. [Link]

-

Vasilev, D. S., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. ResearchGate. [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Molecules, 28(4), 1775. [Link]

-

Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. (n.d.). Medicinal Chemistry & Pharmacology - UB. Retrieved from [Link]

-

Synthesis and enantiopharmacology of new AMPA-kainate receptor agonists. (2001). Journal of Medicinal Chemistry, 44(21), 3582-3591. [Link]

-

Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323-3329. [Link]

-

Analytical Fingerprinting: Current Techniques and Applications in Quality Control and Biomarker Discovery. (2025). ResearchGate. [Link]

-

The AMPA Receptor Positive Allosteric Modulator S 47445 Rescues in Vivo CA3-CA1 Long-Term Potentiation and Structural Synaptic Changes in Old Mice. (2017). Neuropharmacology, 123, 182-195. [Link]

-

Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (2022). Frontiers in Neuroscience, 16, 1067784. [Link]

-

Preferred antagonist binding state of the NMDA receptor: synthesis, pharmacology, and computer modeling of (phosphonomethyl)phenylalanine derivatives. (1992). Journal of Medicinal Chemistry, 35(12), 2183-2191. [Link]

-

PubChem. (n.d.). Glycine tert-butyl ester hydrochloride. Retrieved from [Link]

-

Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. (2018). Medicinal Chemistry Research, 27(10), 2248-2260. [Link]

-

MuriPhys. (n.d.). Behavioral Assays. Retrieved from [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (1991). Journal of Medicinal Chemistry, 34(8), 2624-2633. [Link]

-

Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. (2022). Molecules, 27(19), 6296. [Link]

-

Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. (2022). Molecules, 27(23), 8527. [Link]

-

Carl ROTH. (n.d.). D-Phenylglycine tert-butyl ester hydrochloride. Retrieved from [Link]

-

Glycine Release Is Upregulated by Metabotropic Glutamate Receptor 1 in Mouse Hippocampus. (2022). International Journal of Molecular Sciences, 23(24), 16053. [Link]

-

CNS Drug Development – Lost in Translation?. (2014). CONICET. [Link]

-

Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors. (1994). Neuropharmacology, 33(9), 1039-1047. [Link]

-

Animal Behavior & In Vivo Neurophysiology Core, Neurotechnology Center, CU Anschutz Medical Campus. (2021, November 5). YouTube. [Link]

-

Analytical Techniques for Characterization of Biological Molecules – Proteins and Aptamers/Oligonucleotides. (2018). ResearchGate. [Link]

-

Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. (2025). ResearchGate. [Link]

-

Synthesis and enantiopharmacology of new AMPA-kainate receptor agonists. (2001). Journal of Medicinal Chemistry, 44(21), 3582-3591. [Link]

-

Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway. (2019). Journal of Immunology Research, 2019, 8573837. [Link]

-

Glycine Release Is Upregulated by Metabotropic Glutamate Receptor 1 in Mouse Hippocampus. (2022). International Journal of Molecular Sciences, 23(24), 16053. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scispace.com [scispace.com]

- 5. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors Utilizing D-Phenylglycine Tert-Butyl Ester Hydrochloride

Abstract

Histone deacetylase (HDAC) inhibitors represent a validated and highly promising class of therapeutic agents, particularly in oncology. Their mechanism of action, which involves the epigenetic modulation of gene expression, has spurred extensive research into novel molecular scaffolds that offer improved potency and isoform selectivity. This technical guide provides a comprehensive framework for the design and synthesis of hydroxamic acid-based HDAC inhibitors, leveraging H-D-Phg-Otbu HCl (D-Phenylglycine tert-butyl ester hydrochloride) as a versatile and stereochemically defined building block for the inhibitor's "cap" region. We will explore the underlying chemical principles, provide detailed, field-proven synthetic protocols, and discuss the critical considerations for coupling reactions, protecting group strategies, and final product characterization. This document is intended for researchers and drug development professionals engaged in the discovery of next-generation epigenetic modulators.

Introduction: The Epigenetic Target - Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from lysine residues on the N-terminal tails of histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.[2] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors and chaperones, thereby modulating their stability and function.[2] The aberrant activity of HDACs is implicated in the pathophysiology of numerous diseases, most notably cancer, where their overexpression can lead to the silencing of tumor suppressor genes.[3]

This has established HDACs as critical therapeutic targets.[3][4] The development of HDAC inhibitors (HDACis) has led to the FDA approval of several drugs, including Vorinostat (SAHA) and Belinostat, for the treatment of certain cancers.[2][5][6][7] These inhibitors typically function by chelating a zinc ion (Zn²⁺) essential for catalysis within the enzyme's active site.[2][4]

The Universal Pharmacophore of HDAC Inhibitors

A majority of synthetic HDAC inhibitors share a common three-part pharmacophore, a conceptual model that is essential for rational drug design.[3][6]

-

Zinc-Binding Group (ZBG): This functional group directly interacts with and chelates the catalytic Zn²⁺ ion in the active site. The hydroxamic acid moiety (-CONHOH) is one of the most potent and widely used ZBGs in approved HDAC inhibitors.[7][8]

-

Linker: A typically aliphatic or unsaturated chain that connects the ZBG to the cap group. It occupies a hydrophobic channel within the enzyme, and its length is a critical determinant of isoform selectivity.

-

Cap Group: A larger, often aromatic or heteroaromatic moiety that provides surface interactions at the rim of the active site pocket.[3] The cap group is a primary driver of potency and selectivity and is a common site for structural modification.

This compound: A Chiral Building Block for the Cap Group

The focus of this guide is the strategic use of This compound (D-Phenylglycine tert-butyl ester hydrochloride) as a starting material. Phenylglycine scaffolds have been successfully incorporated into potent HDAC inhibitors, demonstrating their value in drug design.[9][10]

Chemical Structure:

-

D-Phenylglycine Core: Provides a defined stereocenter and a phenyl ring that can serve as the core of the "Cap Group." This aromatic moiety can be further functionalized to optimize surface interactions with the enzyme.

-

Tert-butyl (Otbu) Ester: This bulky ester serves as a robust protecting group for the carboxylic acid. It is stable to the basic and nucleophilic conditions commonly employed in amide bond formation and can be cleanly removed under acidic conditions with minimal side products.

-

Hydrochloride (HCl) Salt: The amine is protonated, rendering the compound as a stable, crystalline, and easily handled solid, which is advantageous for accurate weighing and storage.